L-Phenylalanine-cyclohexylamide
CAS No.: 17186-53-7
Cat. No.: VC21540944
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17186-53-7 |
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Molecular Formula | C15H22N2O |
Molecular Weight | 246.35 g/mol |
IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide |
Standard InChI | InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 |
Standard InChI Key | ZMBVNXGMRQPTHV-AWEZNQCLSA-N |
Isomeric SMILES | C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES | C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N |
Canonical SMILES | C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N |
Chemical Identity and Structure
L-Phenylalanine-cyclohexylamide (CAS: 17186-53-7) is an amide derivative of the essential amino acid L-phenylalanine. The compound has a molecular formula of C15H22N2O with a molecular weight of 246.35 g/mol . Its IUPAC name is (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide, though it is known by several synonyms including N-Cyclohexyl-L-Phenylalaninamide, (S)-α-Amino-N-cyclohexylbenzenepropanamide, and L-α-amino-N-cyclohexylhydrocinnamamide .
The structure features a chiral center at the α-carbon of the phenylalanine portion, with the specific rotation [α]D24 = 40 ± 2° (c=1% in MeOH) . This stereochemistry is crucial for many of its biological and chemical applications. The compound possesses both an amino group and an amide functional group, along with a phenyl ring that contributes to its aromatic properties.
Table 1: Chemical and Physical Properties of L-Phenylalanine-cyclohexylamide
Property | Value |
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CAS Number | 17186-53-7 |
Molecular Formula | C15H22N2O |
Molecular Weight | 246.35 g/mol |
Melting Point | 99-103°C |
Optical Rotation | [α]D24 = 40 ± 2° (c=1% in MeOH) |
IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide |
InChI Key | ZMBVNXGMRQPTHV-AWEZNQCLSA-N |
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents like methanol |
Synthesis and Structural Characterization
The synthesis of L-Phenylalanine-cyclohexylamide typically involves amide bond formation between the carboxyl group of L-phenylalanine and the amino group of cyclohexylamine. The reaction generally requires activation of the carboxyl group using coupling reagents to facilitate the nucleophilic attack by the amine.
Canonical and isomeric SMILES notations for this compound are:
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Canonical SMILES: C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
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Isomeric SMILES: C1CCC(CC1)NC(=O)C@HN
These structural representations are essential for computational chemistry studies and database searching in chemical informatics.
Biochemical Properties and Mechanisms
L-Phenylalanine-cyclohexylamide's biological activity derives partly from its relationship to L-phenylalanine, which is a precursor to several important neurotransmitters including dopamine and norepinephrine . The parent amino acid is involved in protein synthesis and various physiological processes such as appetite regulation and vascular function .
Research suggests that derivatives of L-phenylalanine can exhibit significant biological activities through multiple mechanisms:
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Neurotransmitter Modulation: Like L-phenylalanine, the cyclohexylamide derivative may influence the synthesis of catecholamines, potentially affecting mood and cognitive functions.
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Calcium Channel Interaction: Studies indicate that phenylalanine derivatives can act on calcium channels, which are crucial for neurotransmitter release and neuronal excitability .
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Neuroprotective Properties: Some halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of brain ischemia, suggesting potential therapeutic applications .
Applications in Pharmaceutical Research
L-Phenylalanine-cyclohexylamide has generated interest in pharmaceutical research due to its potential therapeutic applications:
Table 2: Pharmaceutical Applications of L-Phenylalanine-cyclohexylamide
Application Area | Potential Use | Mechanism |
---|---|---|
Neurological Disorders | Development of neuroprotective agents | Modulation of glutamatergic transmission |
Cognitive Enhancement | Compounds that may improve cognitive function | Influence on neurotransmitter pathways |
Stereochemical Control | Chiral auxiliary in synthesis of bioactive compounds | Control of stereochemistry in reactions |
Peptide Chemistry | Building block for bioactive peptides | Provides specific structural elements |
The compound is explored for its potential in developing new medications targeting neurological disorders, leveraging its amino acid properties to influence neurotransmitter levels . Some phenylalanine derivatives have shown promise as neuroprotective agents, with compounds like 3,5-dibromo-L-tyrosine (DBrT) demonstrating significant neuroprotection in both in vitro and in vivo models of brain ischemia .
Role in Biochemical Research
In biochemical research, L-Phenylalanine-cyclohexylamide serves as a valuable tool for studying amino acid metabolism, protein structure, and enzyme function:
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Protein Synthesis Studies: The compound can be used to investigate mechanisms of protein synthesis and folding.
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Stereochemistry Research: As a chiral molecule, it provides insights into stereochemical aspects of biochemical reactions.
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Enzyme Kinetics: It may serve as a substrate or inhibitor in enzyme studies, particularly those involving amino acid metabolism.
The unique structural features of L-Phenylalanine-cyclohexylamide make it useful for investigations into structure-activity relationships in biological systems.
Applications in Synthetic Chemistry
One of the most significant applications of L-Phenylalanine-cyclohexylamide is in synthetic chemistry, particularly as a chiral auxiliary:
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Stereoselective Synthesis: The compound functions as a chiral auxiliary in peptide synthesis, aiding in the synthesis of optically pure α,α-disubstituted amino acids.
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Peptide Conformation: Studies indicate that this compound can influence the conformation of resulting peptides, including specific β-turn geometries.
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Advantage as Chiral Auxiliary: Compared to other chiral auxiliaries, L-Phenylalanine-cyclohexylamide offers advantages in terms of simplicity, cost-effectiveness, and efficiency.
Other Applications and Future Directions
Beyond pharmaceutical and biochemical applications, L-Phenylalanine-cyclohexylamide has potential uses in other fields:
Table 3: Additional Applications of L-Phenylalanine-cyclohexylamide
Field | Application | Benefit |
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Food Industry | Flavor enhancement | Improved taste profiles in food products |
Cosmetic Formulations | Skincare ingredients | Moisturizing properties and improved texture |
Neuroscience Research | Study of amino acid effects on brain function | Understanding of cognitive processes |
Material Science | Building blocks for supramolecular structures | Novel materials with specific properties |
Recent research on phenylalanine has revealed that it can spontaneously self-assemble into fibrils with amyloid-like properties, suggesting potential applications in material science . The structural properties of L-Phenylalanine-cyclohexylamide may similarly offer opportunities for creating novel biomaterials with tailored characteristics.
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